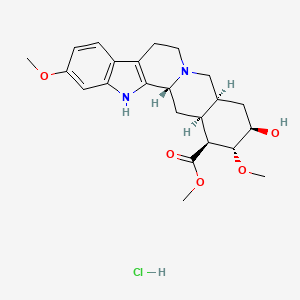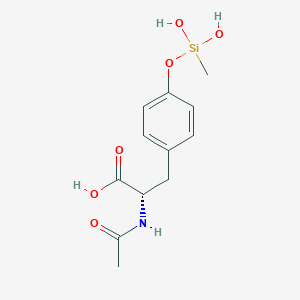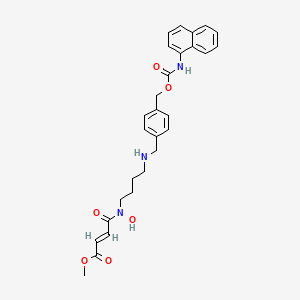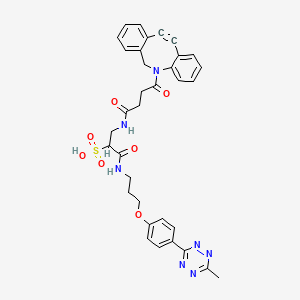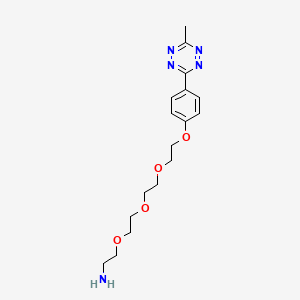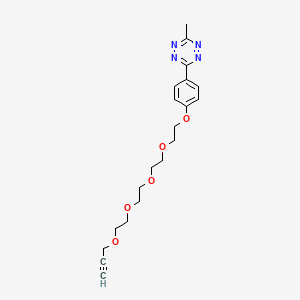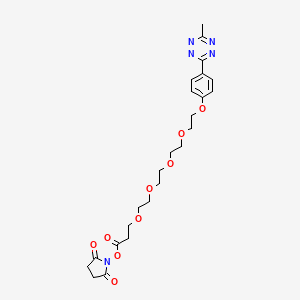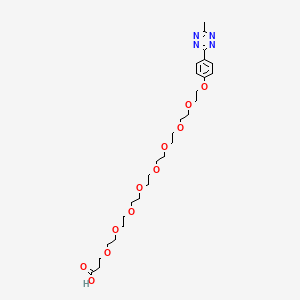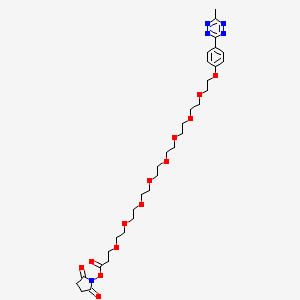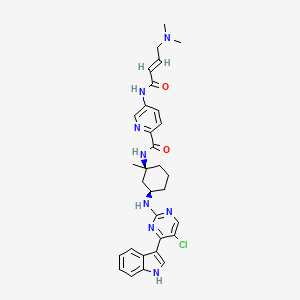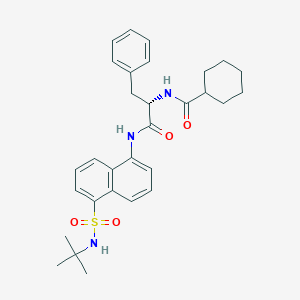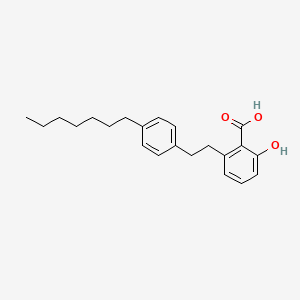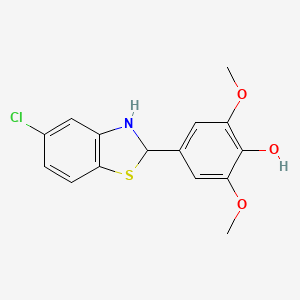
1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-
Vue d'ensemble
Description
MJ15 is a potent antagonist of the cannabinoid (CB) receptor CB1 (IC50 = 118.9 pM; Ki = 27.2 pM for rat CB1). It is selective for CB1 over CB2, exhibiting only 46% inhibition of CB2 at a concentration of 10 μM. MJ15 reverses (+)-WIN 55,212-2 inhibition of forskolin-induced cAMP accumulation in a dose-dependent manner in CHO cells expressing human CB1. MJ15 (40 mg/kg) reduces food intake and body weight gain in a rat model of diet-induced obesity. It also reduces body weight gain and white adipose accumulation in a mouse model of early onset diet-induced obesity.
MJ15 is a novel cannabinoid CB1 receptor selective antagonist. MJ15 also has a low affinity for rat cannabinoid CB2 receptor.
MJ-15 is a potent and selective antagonist of cannabinoid CB1 receptor.
Applications De Recherche Scientifique
Environmental Microbiology
Field
Environmental Microbiology
Application Summary
MJ15 has been studied for its effects on soil bacterial populations, particularly on a soil isolate named Brevundimonas sp. MJ15. The compound is related to imidacloprid, a chloronicotinyl insecticide used to control biting and sucking insects.
Methods and Experimental Procedures
The research involved both laboratory and field studies to determine the effects of imidacloprid on soil bacterial populations. Concentrations ranging from 125 to 1000 ppm were applied in laboratory studies, while field studies involved application at recommended rates and at 1.5 times the recommended rate. The toxic effect on bacteria was evaluated at intervals of 0, 7, 14, 21, and 28 days after treatment.
Results and Outcomes
The studies revealed that imidacloprid caused a significant reduction in bacterial population in the soil, which was dose-dependent. However, the toxic effect disappeared after 28 days in the field studies. The soil isolate Brevundimonas sp. MJ15 showed a significant increase in percent inhibition of DNA, RNA, protein, and glucose with increasing molar concentrations of the insecticide .
Pharmacology and Metabolic Diseases
Field
Pharmacology and Metabolic Diseases
Application Summary
MJ15 is a potent antagonist of the cannabinoid (CB) receptor CB1, with implications for obesity research. It has been shown to have a prominent anti-obesity effect in rodent models.
Methods and Experimental Procedures
MJ15 was administered at a dosage of 40 mg/kg in a rat model of diet-induced obesity and a mouse model of early-onset diet-induced obesity. The compound’s effects on food intake, body weight gain, and white adipose accumulation were observed.
Results and Outcomes
The administration of MJ15 resulted in a reduction of food intake and body weight gain in the rat model. It also led to a decrease in white adipose accumulation in the mouse model, indicating its potential as a therapeutic agent for obesity .
These applications highlight the diverse potential of MJ15 in scientific research, from environmental microbiology to pharmacological interventions in metabolic diseases. The detailed methods and results provide a foundation for further exploration and development of MJ15 in these fields.
Neuropharmacology
Field
Neuropharmacology
Application Summary
MJ15 has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Methods and Experimental Procedures
In vitro studies utilized neuronal cell cultures exposed to neurotoxic compounds, with MJ15 being administered at varying concentrations. In vivo studies involved rodent models of neurodegeneration, where MJ15 was delivered through intraperitoneal injections.
Results and Outcomes
MJ15 showed a reduction in neuronal cell death and improved behavioral outcomes in the animal models. It also attenuated the neurotoxic effects in cell cultures, suggesting its potential as a neuroprotective agent .
Oncology
Field
Oncology
Application Summary
MJ15 has potential applications in cancer therapy, specifically targeting cannabinoid receptors which are overexpressed in certain tumor cells.
Methods and Experimental Procedures
Cancer cell lines were treated with MJ15 to observe its effect on cell proliferation and apoptosis. Animal models of cancer were also used to assess the compound’s efficacy in reducing tumor growth.
Results and Outcomes
The treatment led to a decrease in cancer cell viability and induced apoptosis in vitro. In vivo, MJ15 slowed tumor growth and improved survival rates, indicating its promise as an anticancer agent .
Immunology
Field
Immunology
Application Summary
MJ15 is being studied for its immunomodulatory properties, which could be beneficial in treating autoimmune diseases and allergies.
Methods and Experimental Procedures
MJ15 was tested on immune cell cultures to evaluate its impact on cytokine production and cell-mediated immune responses. Animal models of autoimmune diseases received MJ15 to determine its therapeutic effects.
Results and Outcomes
Results indicated that MJ15 modulated immune responses, reducing inflammation and autoimmunity markers in the animal models. It also altered cytokine profiles in cell cultures, supporting its use in immunological disorders .
Veterinary Medicine
Field
Veterinary Medicine
Application Summary
In veterinary medicine, MJ15 has been explored for its effects on animal health, particularly in managing pain and inflammation in companion animals.
Methods and Experimental Procedures
Clinical trials were conducted on animals with chronic pain conditions, where MJ15 was administered orally or via injection. Its effects on mobility, pain perception, and quality of life were measured.
Results and Outcomes
MJ15 provided significant pain relief and improved mobility in the subjects. It was well-tolerated and enhanced the overall quality of life for the animals treated, suggesting its potential in veterinary applications .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N4O/c1-14-21(23(31)28-13-15-3-2-10-27-12-15)29-30(20-9-8-18(25)11-19(20)26)22(14)16-4-6-17(24)7-5-16/h2-12H,13H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIKJFNEFJFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NCC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridinylmethyl)- | |
CAS RN |
944154-76-1 | |
| Record name | MJ-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944154761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MJ-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MZ4N936N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



